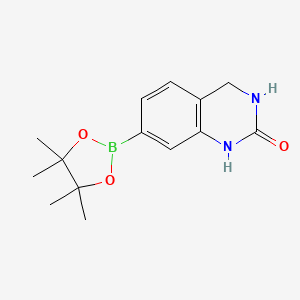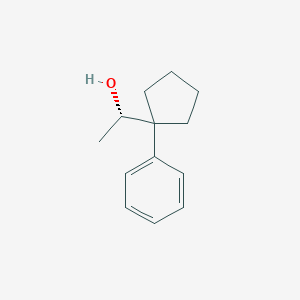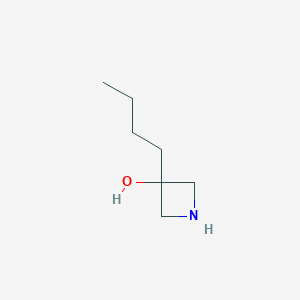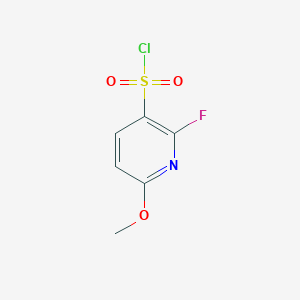![molecular formula C11H10F6O B13560049 (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral alcohol compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, using chiral reducing agents to achieve the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts. The reaction is usually carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone
Reduction: 3,5-bis(trifluoromethyl)phenylpropane
Substitution: Various halogenated derivatives of the phenyl ring
Scientific Research Applications
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chiral center allows for selective binding to target sites, potentially leading to stereospecific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
- 3,5-bis(trifluoromethyl)acetophenone
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which impart distinct physicochemical properties. These features make it particularly valuable in asymmetric synthesis and as a versatile intermediate in the preparation of various fluorinated compounds .
Properties
Molecular Formula |
C11H10F6O |
|---|---|
Molecular Weight |
272.19 g/mol |
IUPAC Name |
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m0/s1 |
InChI Key |
FNWIBQBQHAEDEO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)





